molecular formula C12H14ClNO2 B3363839 N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide CAS No. 105964-54-3

N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide

Cat. No.: B3363839
CAS No.: 105964-54-3
M. Wt: 239.7 g/mol
InChI Key: OESFWZNQDAJVBD-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-N-methyl-3-oxobutanamide is a chlorinated aromatic amide derivative characterized by a 3-oxobutanamide backbone substituted with a 3-chlorobenzyl group and an N-methyl moiety. Its molecular formula is C₁₂H₁₄ClNO₂ (molecular weight: 239.70 g/mol), with a SMILES string of CC(=O)C(N(C)CC1=CC(=CC=C1)Cl)=O . No literature or patent data are currently available for this compound, indicating it may be a novel or underexplored entity in pharmacological or materials science research .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)6-12(16)14(2)8-10-4-3-5-11(13)7-10/h3-5,7H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESFWZNQDAJVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(C)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide typically involves the reaction of 3-chlorobenzyl chloride with N-methyl-3-oxobutanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[(2-Fluorophenyl)methyl]-3-oxobutanamide (C₁₁H₁₂FNO₂)
  • Structural Differences : Replaces the 3-chloro substituent with 2-fluoro and lacks the N-methyl group.
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide (CAS 160878-27-3)
  • Structural Differences : Features a 2-chloro-4-methylphenyl group instead of 3-chlorobenzyl.
N-(2-Chlorobenzyl)-3-oxobutanamide (CAS 331713-76-9)
  • Structural Differences : Lacks the N-methyl group and has a 2-chlorobenzyl substituent.
  • Impact : The positional isomerism (2-Cl vs. 3-Cl) could alter binding affinity in target proteins due to steric and electronic effects .

Halogen Isosteric Replacements

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structural Differences : Bromine replaces chlorine, and the core structure includes a pyridine ring.
  • Impact : Bromine’s larger atomic radius may strengthen van der Waals interactions in crystal packing, as seen in its isostructural relationship with the chloro analog .

Functional Group Additions

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)
  • Structural Differences : Incorporates a 1,3-dithiolan heterocycle conjugated to the oxobutanamide.
  • Impact : The sulfur atoms introduce redox-active properties and may influence electronic transitions, as evidenced by NMR shifts (δ 193.33 ppm for the carbonyl group) .

Agrochemical Analogs

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structural Differences : Contains a tetrahydrofuran ring and cyclopropane carboxamide.

Tabulated Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(3-Chlorophenyl)methyl]-N-methyl-3-oxobutanamide Not Available C₁₂H₁₄ClNO₂ 239.70 3-Cl-benzyl, N-methyl Predicted CCS: 151.6–163.6 Ų
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide 160878-27-3 C₁₁H₁₂ClNO₂ 225.67 2-Cl, 4-CH₃-phenyl Lipophilicity enhanced
N-(2-Chlorobenzyl)-3-oxobutanamide 331713-76-9 C₁₁H₁₂ClNO₂ 225.67 2-Cl-benzyl Positional isomer effects
N-[(2-Fluorophenyl)methyl]-3-oxobutanamide Not Available C₁₁H₁₂FNO₂ 209.22 2-F-benzyl Metabolic stability
Cyprofuram 69581-33-5 C₁₃H₁₃ClN₂O₂ 276.71 3-Cl-phenyl, tetrahydrofuran Pesticidal activity

Biological Activity

N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide, a compound with the molecular formula C12_{12}H14_{14}ClNO2_2 and a molecular weight of 239.7 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chlorophenyl group attached to a methylated amide backbone. The presence of the chlorinated aromatic ring is significant as it often enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:

  • DNA Binding : Similar to other compounds in its class, it may bind to DNA, inhibiting replication and transcription processes, which can lead to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially disrupting cellular homeostasis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells. The compound showed:

  • Inhibition Rate : Up to 78% inhibition of cell proliferation at concentrations around 100 µM.
  • Mechanism : Induction of apoptosis was confirmed through assays measuring caspase activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial efficacy:

  • Pathogens Tested : In vitro tests against Gram-positive and Gram-negative bacteria showed promising results.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study involving U87 glioblastoma cells reported that treatment with this compound led to morphological changes indicative of apoptosis. The study utilized trypan blue exclusion assays to quantify cell viability.
    • Results indicated that the compound could induce cell death more effectively than some standard chemotherapeutics.
  • Antimicrobial Efficacy :
    • In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineInhibition RateMIC (µg/mL)Reference
AnticancerU87 Cells78%N/A
AntimicrobialStaphylococcus aureusSignificant32
AntimicrobialEscherichia coliSignificant128

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
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